![molecular formula C6H4IN3 B6314535 8-Iodo-[1,2,4]triazolo[4,3-a]pyridine CAS No. 1956382-87-8](/img/structure/B6314535.png)
8-Iodo-[1,2,4]triazolo[4,3-a]pyridine
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Overview
Description
“8-Iodo-[1,2,4]triazolo[4,3-a]pyridine” is a chemical compound with the CAS Number: 1956382-87-8 . It has a molecular weight of 245.02 . The compound is solid in physical form .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[4,3-a]pyridines can be achieved through a mild, efficient, and operationally simple one-pot process . This process involves the use of 2-hydrazinopyridine and substituted aromatic aldehydes .Molecular Structure Analysis
The InChI code for “8-Iodo-[1,2,4]triazolo[4,3-a]pyridine” is 1S/C6H4IN3/c7-5-2-1-3-10-4-8-9-6(5)10/h1-4H . The compound’s structure has been analyzed using the B3LYP/6-311G (2d,2p) approach and the GAUSSIAN 16W program .Chemical Reactions Analysis
The compound has been used in the synthesis of triazolo[4,3-a]pyridine–quinoline linked diheterocycles via a direct oxidative functionalization of sp3 C–H bonds of 2-methyl-azaheteroarenes .Physical And Chemical Properties Analysis
The compound has a storage temperature of 2-8°C . The compound is shipped at room temperature .Scientific Research Applications
Antifungal Activity
The [1,2,4]triazolo[4,3-a]pyridine derivatives have shown promising results in fungicidal activity against pathogens like Rhizotonia cerealis, indicating their potential as antifungal agents .
Insecticidal Activity
Some synthesized derivatives of this compound have demonstrated moderate to good insecticidal activity against pests such as Plutella xylostella and Helicoverpa armigera .
Medicinal Chemistry
These heterocycles are utilized in medicinal chemistry for various purposes, including c-Met inhibition or GABA A modulating activity, which are important for treating diseases like cancer or neurological disorders .
Pharmaceutical Applications
Compounds with the triazolopyridine structure have been used to develop FDA-approved drugs like sitagliptin phosphate for type 2 diabetes and are being researched as potential treatments for sex hormone disorders and inflammatory conditions .
Fluorescent Probes
Triazolopyridines are also applied as fluorescent probes due to their unique chemical properties, which make them useful in various research and diagnostic applications .
Polymer Structural Units
The structural uniqueness of triazolopyridines allows them to be used as building blocks in the synthesis of polymers, contributing to the development of new materials with specific characteristics .
Mechanism of Action
Target of Action
Similar compounds, such as 1,2,4-triazolo[1,5-a]pyridine, have been found to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes, including immune response and cellular signaling.
Mode of Action
It’s worth noting that similar compounds have been found to interact with their targets through various mechanisms, such as inhibition or agonism . These interactions can lead to changes in the activity of the target proteins, thereby affecting the associated biological processes.
Biochemical Pathways
Based on the known targets of similar compounds, it can be inferred that this compound may affect pathways related to immune response and cellular signaling .
Result of Action
Based on the known activities of similar compounds, it can be inferred that this compound may have effects on immune response and cellular signaling .
Action Environment
Factors such as temperature, pH, and the presence of other compounds can potentially affect the action of this compound .
Safety and Hazards
properties
IUPAC Name |
8-iodo-[1,2,4]triazolo[4,3-a]pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4IN3/c7-5-2-1-3-10-4-8-9-6(5)10/h1-4H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWWINGYPWGAOEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=NN=C2C(=C1)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4IN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Iodo-[1,2,4]triazolo[4,3-a]pyridine |
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